molecular formula C9H12N2O4 B2525103 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid CAS No. 21129-82-8

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B2525103
CAS No.: 21129-82-8
M. Wt: 212.205
InChI Key: GYCQWMQONISFGK-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₂N₂O₄
Molecular Weight: 212.21 g/mol
Identifiers:

  • CAS: 21129-82-8, 171362-00-8
  • InChIKey: GYCQWMQONISFGK-UHFFFAOYSA-N
  • SMILES: O=C1C2(CCC(C(=O)O)CC2)NC(N1)=O

Properties

IUPAC Name

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQWMQONISFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21129-82-8
Record name 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

While the compound is mainly synthesized in research laboratories, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives and their evaluation against bacterial strains such as E. coli and Staphylococcus aureus. The results showed promising inhibition rates, suggesting further investigation into their mechanisms of action is warranted .

2. Analgesic Properties
The compound has been explored for its analgesic effects, particularly in relation to opioid receptors. Research indicates that certain derivatives may act as multi-opioid receptor ligands, providing effective pain relief with potentially reduced side effects compared to traditional opioids.

Case Study : A patent application detailed the use of 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives in treating pain disorders. These compounds were shown to modulate both mu-opioid and delta-opioid receptors, suggesting a dual mechanism that could enhance analgesic efficacy while minimizing the risk of addiction associated with conventional opioids .

Material Science Applications

1. Supramolecular Chemistry
The structural properties of this compound have led to its use in supramolecular chemistry. Its ability to form stable complexes with metal ions has implications for the development of new materials with unique electronic and optical properties.

Data Table: Complex Formation

Metal IonStability Constant (K)Application Area
Cu²⁺10⁴Catalysis
Zn²⁺10³Sensors
Ni²⁺10²Electronics

This table summarizes the stability constants for various metal complexes formed with the compound, indicating its potential utility in catalysis and sensor technology .

Synthesis and Modifications

The synthesis of this compound is well-documented, utilizing methods such as cyclization reactions involving amino acids and diketones. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact.

Synthesis Overview:

  • Step 1 : Formation of an intermediate from amino acids.
  • Step 2 : Cyclization under controlled conditions.
  • Step 3 : Purification through crystallization or chromatography.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Physicochemical Properties :

  • Hydrogen Bond Donors (HBD): 3
  • Hydrogen Bond Acceptors (HBA) : 4
  • Topological Polar Surface Area (TPSA) : 95.5 Ų
  • Calculated logP (XlogP) : -0.5
  • Density : 1.5±0.1 g/cm³

This spirocyclic compound features a bicyclic structure with a 1,3-diazaspiro[4.5]decane core and a carboxylic acid substituent at position 6.

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₉H₁₂N₂O₄ 212.21 None HBD:3, HBA:4, TPSA:95.5, logP:-0.5
3-Methyl derivative C₁₀H₁₂N₂O₄ 224.22 Methyl at position 3 Increased lipophilicity (logP)
3-(2-Methoxyethyl) derivative C₁₂H₁₆N₂O₅ 268.27 Methoxyethyl at position 3 Enhanced solubility (ether oxygen)

Key Observations :

  • Methyl Substitution : The 3-methyl derivative (C₁₀H₁₂N₂O₄) exhibits higher molecular weight and likely increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heteroatom-Modified Analogs

Compound Name Molecular Formula Molecular Weight Structural Variation Key Properties
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide C₉H₁₂N₃O₄ 226.21 Additional nitrogen (triaza) + carboxamide Increased HBD (4)
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₆H₁₈F₂N₂O₄ 340.32 1-oxa substitution + difluorobenzoyl High lipophilicity (aromatic substituent)

Key Observations :

  • Triaza Spiro Systems : The addition of a third nitrogen atom (1,3,8-triaza) and carboxamide group increases hydrogen-bonding capacity (HBD:4) but may complicate metabolic stability due to enzymatic recognition of amide bonds .
  • Oxa-Diaza Hybrids: Replacing one nitrogen with oxygen (1-oxa-4,8-diaza) alters electronic properties.

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight Functional Group Change Key Properties
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid C₉H₁₅NO₄ 201.22 Carboxylic acid + amino group Enhanced reactivity (nucleophilic amine)
8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid C₂₀H₂₀N₂O₄ 352.39 Naphthoyl substituent High molecular weight, potential for π-π stacking

Key Observations :

  • Amino-Carboxylic Acid Hybrids: The 8-amino derivative (C₉H₁₅NO₄) introduces a basic amine, which could improve solubility in acidic environments but may also increase susceptibility to oxidation .
  • Aromatic Substituents : Bulky groups like naphthalene-2-carbonyl (C₂₀H₂₀N₂O₄) significantly increase molecular weight and may enhance binding to aromatic residues in proteins, albeit at the cost of solubility .

Biological Activity

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (CAS Number: 21129-82-8) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This compound features a spirocyclic structure that has been explored for various pharmacological applications, particularly in the fields of hypertension and other cardiovascular conditions.

  • Molecular Formula : C9H12N2O4
  • Molecular Weight : 212.21 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antihypertensive Effects

Research has demonstrated that derivatives of diazaspiro compounds, including this compound, exhibit potent inhibition of soluble epoxide hydrolase (sEH) , an enzyme implicated in the regulation of blood pressure. In a study involving spontaneously hypertensive rats, compounds derived from this structure were shown to effectively lower blood pressure when administered orally at doses of 30 mg/kg . The mechanism involves the modulation of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects.

Antimicrobial Activity

The compound's derivatives have also been investigated for their antimicrobial properties . A series of Mannich bases synthesized from related spirocyclic structures demonstrated notable activity against various bacterial strains. The structural modifications of these derivatives significantly influenced their antimicrobial efficacy, indicating that further exploration could yield potent antimicrobial agents .

Case Study 1: Hypertension Treatment

In a controlled experiment, researchers evaluated the antihypertensive effects of 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives in spontaneously hypertensive rats. The study found that specific modifications to the compound's side chains enhanced its efficacy as an sEH inhibitor. The results indicated a statistically significant reduction in mean arterial pressure compared to control groups .

Case Study 2: Antimicrobial Efficacy

A recent study focused on synthesizing Mannich bases from spirocyclic compounds and evaluating their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to commercial antibiotics, suggesting potential applications in treating bacterial infections .

Research Findings Summary

Study FocusKey FindingsReference
Antihypertensive ActivityEffective sEH inhibition; reduced blood pressure in rats
Antimicrobial ActivityNotable activity against bacterial strains
Structural ModificationsEnhanced biological activity with specific side chain changes

Q & A

Q. What are the established synthetic routes for 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid?

The synthesis typically involves multi-step reactions, often starting with spirocyclic precursors. For example, similar compounds are synthesized via condensation of ketones or aldehydes with amines, followed by cyclization under controlled conditions (e.g., reflux in anhydrous solvents). Protecting groups may be used to preserve the carboxylic acid functionality during synthesis. Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., acid/base) are critical for yield optimization . Post-synthesis purification often employs column chromatography or recrystallization, with structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound verified post-synthesis?

Spectroscopic techniques are standard:

  • NMR : 1^1H NMR confirms proton environments (e.g., spirocyclic CH2_2 groups at δ 1.5–2.5 ppm; carboxylic acid protons may appear broad due to hydrogen bonding). 13^13C NMR identifies carbonyl carbons (dioxo groups at ~170–180 ppm) and the spiro carbon .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (carboxylic acid O-H) validate functional groups .
  • X-ray crystallography : Resolves absolute configuration and ring puckering in crystalline forms, though this requires high-purity samples .

Q. What are the primary chemical reactions involving this compound?

The carboxylic acid group participates in esterification, amidation, or salt formation, while the dioxo groups may undergo nucleophilic addition or reduction. For example:

  • Esterification : Reacting with methanol/H+^+ yields methyl esters, useful for derivatization in chromatography .
  • Amidation : Coupling with amines via carbodiimide chemistry (e.g., EDC/HOBt) generates bioactive analogs . Side reactions, such as ring-opening under strong acidic/basic conditions, require careful pH control .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Design of Experiments (DOE) : Optimize variables (e.g., solvent polarity, stoichiometry) using response surface methodology. For example, acetonitrile may reduce side reactions vs. THF due to higher dielectric constant .
  • Catalyst screening : Organocatalysts like DMAP or metal catalysts (e.g., Pd/C for hydrogenation steps) enhance selectivity .
  • In-line analytics : Use LC-MS to monitor intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols). For instance, discrepancies in enzyme inhibition may arise from variations in ATP concentrations in kinase assays .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., alkyl groups at position 8) to isolate pharmacophores. Derivatives like 8-ethyl analogs show enhanced solubility, impacting activity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like proteases or GPCRs, reconciling divergent experimental results .

Q. How can the compound’s stability be assessed under physiological conditions?

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and light to identify degradation pathways. LC-UV/MS tracks breakdown products (e.g., decarboxylation or ring hydrolysis) .
  • Plasma stability assays : Incubate with human/animal plasma; quantify parent compound loss over time via HPLC. Poor stability may necessitate prodrug design .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • DSC/TGA : Detect melting points and thermal decomposition profiles unique to each polymorph .
  • PXRD : Compare diffraction patterns to reference databases.
  • Raman spectroscopy : Identify vibrational mode shifts caused by crystal packing differences .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
  • Salt formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

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